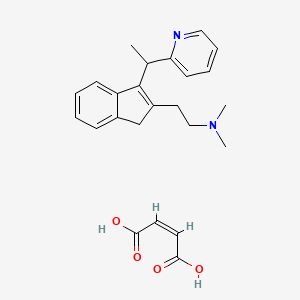

Dimethindenmaleat

Übersicht

Beschreibung

Dimethindenmaleat ist eine Verbindung, die häufig in der pharmazeutischen Industrie verwendet wird. Es ist das Maleinsäuresalz von Dimethinden, einem Antihistaminikum und Anticholinergikum. This compound wird hauptsächlich zur Behandlung allergischer Reaktionen wie Heuschnupfen, Urtikaria und Juckreiz eingesetzt. Es ist sowohl in oralen als auch in topischen Formulierungen erhältlich .

Wissenschaftliche Forschungsanwendungen

Dimethindenmaleat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zur Antihistaminaktivität und Rezeptorbindung verwendet.

Biologie: this compound wird in der Forschung zu allergischen Reaktionen und Immunantworten eingesetzt.

Medizin: Die Verbindung wird hinsichtlich ihres therapeutischen Potenzials zur Behandlung allergischer Erkrankungen und ihrer sedativen Wirkungen untersucht.

Industrie: This compound wird bei der Formulierung verschiedener pharmazeutischer Produkte verwendet, darunter Cremes, Gele und Tabletten

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv an Histamin-H1-Rezeptoren bindet und so die Wirkung von endogenem Histamin blockiert. Dies führt zur vorübergehenden Linderung allergischer Symptome wie Juckreiz, Schwellung und Rötung. Darüber hinaus hat this compound anticholinerge Eigenschaften, die zu seinen sedativen Wirkungen beitragen. Die Verbindung interagiert auch mit anderen Neurotransmittersystemen, darunter Serotonin, Dopamin und Noradrenalin, was ihre beruhigenden und angstlösenden Wirkungen weiter verstärkt .

Wirkmechanismus

Target of Action

Dimethindene Maleate, also known as Dimethindene or Dimetindene Maleate, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and vasodilation . Additionally, the (S)-(+)-dimethindene enantiomer is a potent antagonist of the M2 muscarinic receptor .

Mode of Action

Dimethindene Maleate acts as a selective antagonist of the Histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine . The (S)-(+)-dimethindene enantiomer also acts as an antagonist of the M2 muscarinic receptor .

Biochemical Pathways

The primary biochemical pathway affected by Dimethindene Maleate is the histamine pathway . By blocking the H1 receptor, Dimethindene Maleate inhibits the effects of histamine, a key mediator of allergic reactions . This results in the suppression of allergic symptoms.

Pharmacokinetics

The pharmacokinetics of Dimethindene Maleate were studied after its intravenous and oral administration to healthy volunteers . Serum concentrations were measured for 48 hours using an enzyme-linked immunosorbent assay . The drug is metabolized in the liver through hydroxylation and methoxylation . It has a plasma half-life of approximately 10-11 hours .

Result of Action

The molecular and cellular effects of Dimethindene Maleate’s action primarily involve the reduction of allergic symptoms . By blocking the H1 receptor, it inhibits the effects of histamine, reducing inflammation, itching, and vasodilation associated with allergic reactions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dimethindenmaleat wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese beginnt mit der Herstellung von Dimethinden, wobei 2-Ethylpyridin mit Inden in Gegenwart einer starken Base umgesetzt wird, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit Dimethylamin umgesetzt, um Dimethinden zu erzeugen. Schließlich wird Dimethinden mit Maleinsäure umgesetzt, um this compound zu bilden .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von this compound großtechnische chemische Reaktionen unter kontrollierten Bedingungen. Das Verfahren beinhaltet typischerweise die Verwendung von hochreinen Reagenzien und Lösungsmitteln, präziser Temperaturregelung und effizienter Reinigungstechniken, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dimethindenmaleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Abbauprodukte zu bilden.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Amin reduziert werden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Abbauprodukte, Amine und substituierte Pyridinderivate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diphenhydramin: Ein weiteres Antihistaminikum der ersten Generation mit ähnlichen H1-Rezeptor-antagonistischen Eigenschaften.

Chlorpheniramin: Ein Antihistaminikum der ersten Generation, das zur Behandlung allergischer Reaktionen eingesetzt wird.

Promethazin: Ein Antihistaminikum mit zusätzlichen Antiemetika und sedativen Eigenschaften.

Einzigartigkeit

Dimethindenmaleat ist einzigartig in seiner Kombination aus Antihistamin- und Anticholinergikum-Eigenschaften, die sowohl antiallergische als auch sedative Wirkungen bieten. Im Gegensatz zu einigen anderen Antihistaminika der ersten Generation überquert this compound die Blut-Hirn-Schranke nur minimal, was zu weniger Nebenwirkungen auf das zentrale Nervensystem führt .

Eigenschaften

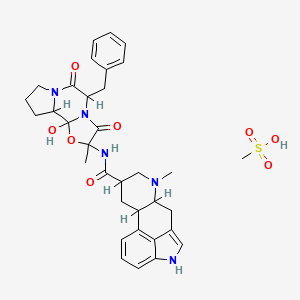

IUPAC Name |

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWECWXGUJQLXJF-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5636-83-9 (Parent) | |

| Record name | Dimethindene maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3614-69-5 | |

| Record name | Dimethindene maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethindene maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetindene hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHINDENE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL60J9E0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

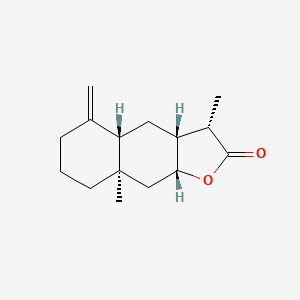

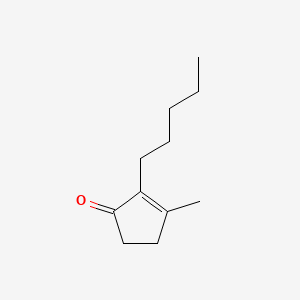

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

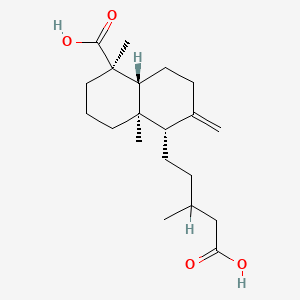

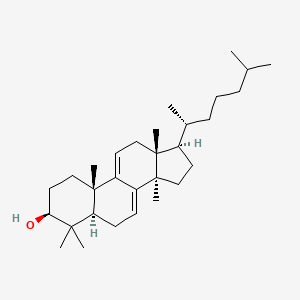

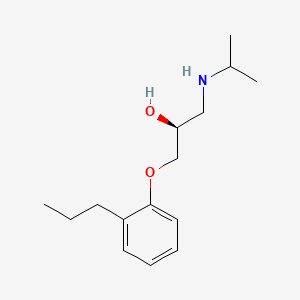

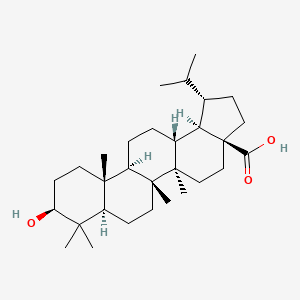

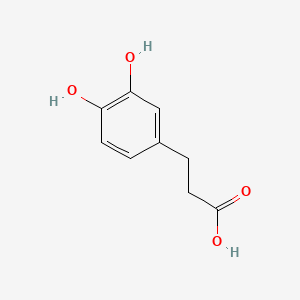

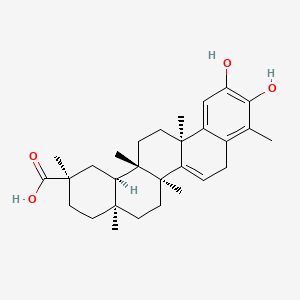

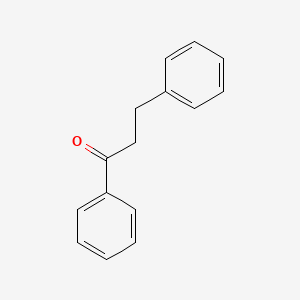

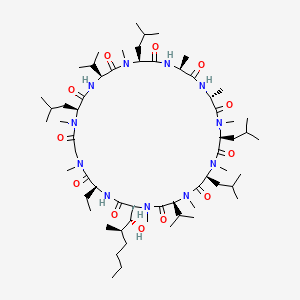

Feasible Synthetic Routes

Q1: How does dimethindene maleate exert its antihistaminic effect?

A: Dimetindene maleate acts as a histamine H1-receptor antagonist. [, , , , , , ] This means it binds to the H1-receptor, preventing histamine from binding and exerting its effects like vasodilation, itching, and smooth muscle contraction. [, , ]

Q2: Is there evidence that dimethindene maleate induces systemic acquired resistance (SAR) in plants?

A: Research suggests that dimethindene maleate can potentially induce SAR in rice plants, particularly against the blast fungus Magnaporthe oryzae. [] This resistance appears linked to the activation of the salicylic acid signaling pathway, as evidenced by the upregulation of genes like OsWRKY45 and OsNPR1. []

Q3: What is the molecular formula and weight of dimethindene maleate?

A3: The molecular formula of dimethindene maleate is C26H26N2 • C4H4O4, and its molecular weight is 458.56 g/mol.

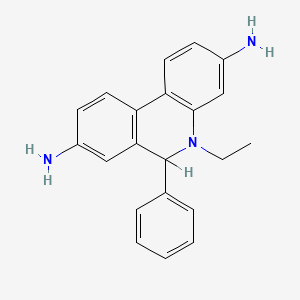

Q4: How do structural modifications of dimethindene affect its H1-receptor antagonist activity?

A: Research indicates that the stereochemistry and substituents on the indene ring significantly influence dimethindene's affinity for the H1-receptor. [, ] For example, the (−)-enantiomer generally exhibits higher affinity and potency compared to the (+)-enantiomer. [, ] Additionally, modifications to the dialkylaminoethyl side chain can alter M2 muscarinic receptor selectivity. []

Q5: How is dimethindene maleate metabolized in humans and rats?

A: In humans, dimethindene maleate is primarily metabolized by hydroxylation at the 6-position of the indene ring, followed by conjugation with glucuronic acid. [] This results in the formation of 6-hydroxydimethindene glucuronide as the major metabolite. [] In rats, N-oxidation is the primary metabolic pathway, leading to the formation of dimethindene-N-oxide as the main metabolite. []

Q6: Is the metabolism of dimethindene maleate stereoselective?

A: Yes, the metabolism of dimethindene maleate exhibits stereoselectivity. [, ] Studies indicate a preferential elimination of the R-(-)-enantiomer of N-demethyldimethindene in humans. [] Additionally, the elimination of all metabolites is two to three times higher after administration of the R-(-)-dimethindene compared to the S-(+)-enantiomer. []

Q7: Is dimethindene maleate dialyzable?

A: Yes, dimethindene maleate exhibits dialyzability. [] Studies using a cuprophan hollow fiber dialyzing module reported a mean clearance of 38 ml/min*m2 for dimethindene maleate, suggesting its elimination from plasma during hemodialysis. []

Q8: What in vitro models are used to assess the antihistaminic activity of dimethindene maleate?

A: Guinea pig ileum assays are commonly employed to evaluate the H1-receptor antagonist activity of dimethindene maleate. [] These assays measure the ability of dimethindene maleate to inhibit histamine-induced contractions of the ileum smooth muscle. []

Q9: What in vivo models are used to assess the efficacy of dimethindene maleate in allergic rhinitis?

A: Controlled allergen challenge models, like the Vienna Challenge Chamber (VCC), are used to evaluate the efficacy of dimethindene maleate in seasonal allergic rhinitis. [, ] These models expose subjects to controlled amounts of allergen (e.g., grass pollen), allowing for the assessment of objective parameters like nasal airflow and subjective symptoms like sneezing and itching. [, ]

Q10: Are there reports of contact dermatitis associated with dimethindene maleate?

A: Yes, there are case reports of contact dermatitis associated with topical dimethindene maleate use. [] This reaction is likely due to hypersensitivity or allergic reactions to the drug or other components in the formulation. []

Q11: What analytical techniques are employed for the quantification of dimethindene maleate in pharmaceutical formulations?

A11: Several analytical techniques are used for dimethindene maleate quantification, including:

- High-performance liquid chromatography (HPLC): This method provides high sensitivity and selectivity for determining dimethindene maleate content in various formulations. [, , , ]

- Spectrophotometry: This method utilizes UV-Vis absorbance to quantify dimethindene maleate in pharmaceutical preparations and water samples. []

- Capillary electrophoresis (CE): Both capillary zone electrophoresis (CZE) and isotachophoresis (ITP) methods have been developed for separating and quantifying dimethindene maleate enantiomers. [, ]

Q12: How is the enantiomeric purity of dimethindene assessed?

A: The enantiomeric purity of dimethindene can be determined using chiral HPLC or capillary electrophoresis methods. [, , ] These techniques utilize chiral stationary phases or chiral selectors to separate and quantify the individual enantiomers. [, , ]

Q13: What drug delivery systems are being explored for dimethindene maleate?

A: Researchers are exploring hydrogel-based systems for delivering dimethindene maleate and dexpanthenol for topical applications. [, ] These hydrogels aim to provide controlled drug release and improve patient comfort. [, ] Different polymers like carbomer, xanthan gum, and hydroxypropyl methylcellulose are being investigated for their suitability as hydrogel bases. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)